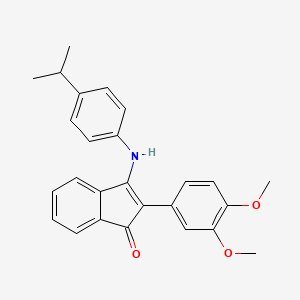

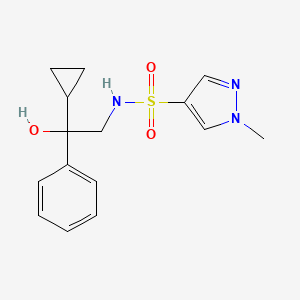

![molecular formula C15H15NO2S B2429207 3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine CAS No. 1256257-07-4](/img/structure/B2429207.png)

3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-amine, also known as Methylbenzoylthienopyran-2-amine, is a member of the thienopyran family of compounds. It is an important synthetic intermediate in the synthesis of various drugs and pharmaceuticals. This compound has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Michael Addition and Synthesis of Pyrans

A study by Bakhouch et al. (2015) demonstrated the Michael addition of active methylene compounds to related chemical structures, leading to the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and similar compounds. This process is significant in organic synthesis, particularly for thieno pyrans (Bakhouch et al., 2015).

Pyrazolopyrimidine and Triazine Derivatives

The work of Rateb (2014) explored the reactions of related compounds with active methylene compounds to form pyridopyrazolopyrimidine derivatives. This research is crucial in the development of novel organic compounds with potential applications in medicinal chemistry (Rateb, 2014).

Substituted 2-Aminobenzo[b]pyrans

Shestopalov et al. (2003) described the synthesis of substituted 2-aminobenzo[b]pyrans, demonstrating the versatility of thieno pyrans in synthesizing various organic compounds. Their work contributes to the broader understanding of such compounds in chemical synthesis (Shestopalov et al., 2003).

Fluorescent Properties of Thieno[3,2-c]pyrans

A study by Sahu et al. (2014) investigated the fluorescent properties of a series of thieno[3,2-c]pyrans. They found that these compounds exhibit substituent-dependent fluorescence, indicating potential applications in materials science, particularly in the development of fluorescent materials (Sahu et al., 2014).

Catalytic Synthesis of Pyran and Pyrazole Derivatives

Maleki and Ashrafi (2014) developed an efficient method for synthesizing 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans and related compounds using a novel catalyst. This research highlights the role of thieno pyrans in facilitating the synthesis of complex organic molecules (Maleki & Ashrafi, 2014).

Synthesis of Diazepines and Pyrimidines

El-Kashef et al. (2007) and Dabaeva et al. (2011) contributed to the field by synthesizing pyrrolobenzo[b]thieno[1,4]diazepines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives, respectively. Their research opens avenues for the development of new chemical entities with potential pharmacological applications (El-Kashef et al., 2007; Dabaeva et al., 2011).

Biological and Pharmaceutical Applications

Research by Altalbawy (2013) and Ryzhkova et al. (2020) explored the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives. These studies are significant for their potential applications in developing new antimicrobial agents (Altalbawy, 2013; Ryzhkova et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-amino-4h-benzo[b]pyrans, have been synthesized and studied for their bioactive properties . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Biochemical Pathways

For instance, 2-amino-4H-benzo[b]pyrans have been reported to exhibit antioxidant properties . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Eigenschaften

IUPAC Name |

(2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-9-2-4-10(5-3-9)14(17)13-11-6-7-18-8-12(11)19-15(13)16/h2-5H,6-8,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXLMJZPIFTEMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCOC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2429129.png)

![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)

![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2429147.png)